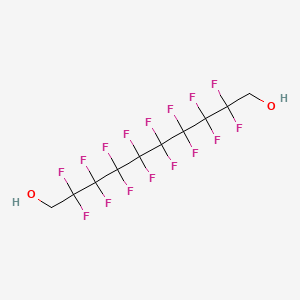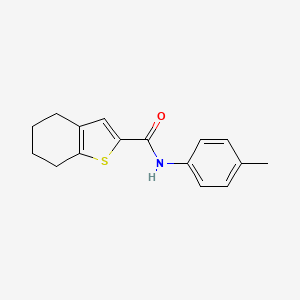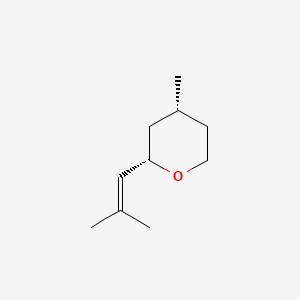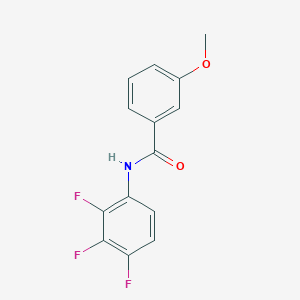
1H,1H,10H,10H-Perfluorodecane-1,10-diol
Descripción general
Descripción
1H,1H,10H,10H-Perfluorodecane-1,10-diol , also known by its chemical formula C10H6F16O2 , is a highly fluorinated decanediol. Its molecular structure consists of a decane backbone with all hydrogen atoms replaced by fluorine atoms. The compound exhibits remarkable hydrophobic properties due to its fully fluorinated nature .
Aplicaciones Científicas De Investigación
Surface Science and Interface Chemistry
1H,1H,10H,10H-Perfluorodecane-1,10-diol: has been studied for its behavior at the hexane/water interface . The compound’s molecular orientation and multilayer formation are of interest in surface science, particularly for understanding the effects of hydrophobic chains and hydroxyl groups in interfacial phenomena. This knowledge is crucial for applications in coatings, surfactants, and emulsions.
Polymer Chemistry
The compound serves as a precursor for the synthesis of fluorinated pentablock and amphiphilic triblock copolymers . These polymers have a central polyether segment and are used in high-performance materials due to their unique properties, such as resistance to solvents, oils, and biological fouling.
Mecanismo De Acción
Target of Action
1H,1H,10H,10H-Perfluorodecane-1,10-diol is a highly fluorinated decanediol It’s known that the compound forms a molecular orientation and multilayer at the hexane/water interface .
Mode of Action
The compound interacts with its targets by forming a molecular orientation and multilayer at the hexane/water interface . This interaction results in changes in the interfacial tension of the hexane solution of 1H,1H,10H,10H-perfluorodecane-1,10-diol against water .
Biochemical Pathways
The compound’s ability to form a molecular orientation and multilayer at the hexane/water interface suggests it may influence processes at the interface of hydrophobic and hydrophilic environments .
Result of Action
It’s known that the compound can be used in the preparation of diverse bromo (ester) (macro)initiators, required for the preparation of fluorinated pentablock as well as amphiphilic triblock copolymers with a central polyether segment .
Action Environment
Given the compound’s interaction at the hexane/water interface, it’s likely that the presence and properties of these two solvents could influence its action .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F16O2/c11-3(12,1-27)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2-28/h27-28H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKCTPBWPZPFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HOCH2C8F16CH2OH, C10H6F16O2 | |
| Record name | 1,10-Decanediol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369896 | |
| Record name | 1H,1H,10H,10H-Perfluorodecane-1,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,10H,10H-Perfluorodecane-1,10-diol | |
CAS RN |
754-96-1 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=754-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,1H,10H,10H-Perfluorodecane-1,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the molecular structure of FC10diol influence its behavior at the hexane/water interface compared to 1H,1H,2H,2H-perfluorodecanol (TFC10OH)?
A1: FC10diol, possessing two terminal hydroxyl groups, exhibits a distinct orientation at the hexane/water interface compared to TFC10OH, which has only one hydroxyl group. Research indicates that FC10diol molecules predominantly lie parallel to the interface due to the interaction of both hydroxyl groups with the water phase. [, ] This parallel orientation leads to the formation of densely packed condensed monolayers, which can further transition into multilayers through spontaneous piling of these monolayers. [] In contrast, TFC10OH molecules primarily orient perpendicular to the interface, resulting in different packing and film properties. []
Q2: What unique multilayer formation behavior is observed with FC10diol at the hexane/water interface?
A2: Unlike many surfactants that form multilayers through stepwise addition of individual molecules, FC10diol displays a unique spontaneous piling mechanism. After forming a densely packed, parallel-oriented monolayer at the hexane/water interface, FC10diol molecules spontaneously arrange themselves into multilayers. [] This behavior is attributed to the strong intermolecular interactions between the fluorocarbon chains and the hydrogen bonding between the hydroxyl groups of adjacent molecules. []
Q3: How does the presence of a second hydroxyl group in FC10diol affect its adsorption behavior compared to TFC10OH?
A3: The presence of two hydroxyl groups in FC10diol significantly influences its adsorption behavior. Studies on the temperature dependence of adsorption at the hexane/water interface show that FC10diol's adsorption is entropically driven. [] This suggests that the two hydroxyl groups of FC10diol, while interacting with water molecules at the interface, experience a less ordered state compared to the bulk solution. This is in contrast to TFC10OH, where the single hydroxyl group leads to a more ordered arrangement at the interface. []
Q4: Has FC10diol shown any estrogenic activity in vivo, and if so, how does this activity compare to in vitro predictions?
A4: Yes, in vivo studies using fathead minnows (Pimephales promelas) have confirmed the estrogenic activity of FC10diol. [] Exposing the fish to FC10diol led to increased expression of vitellogenin and estrogen receptor alpha transcripts, alongside a decrease in insulin-like growth factor and apolipoprotein eb expression. [] These findings are consistent with previous in vitro screening results, indicating that FC10diol acts as an estrogen receptor agonist. [] The study also revealed that the in vivo potency of FC10diol, when adjusted for bioconcentration differences, aligns with the potency determined through in vitro methods. []
Q5: What are the environmental concerns regarding FC10diol and similar Per- and Polyfluoroalkyl Substances (PFAS)?
A5: FC10diol belongs to the PFAS group, many of which are considered potential endocrine disruptors. [, ] This concern arises from their ability to activate estrogen receptors, potentially interfering with hormonal systems in various organisms, including fish. [, ] While the uterotrophic assay in rats did not show FC10diol to have a direct impact on uterine weight, it did significantly upregulate the expression of multiple genes, including those involved in the paxillin pathway. [] This pathway is linked to the SHP-2 tumor suppressor gene, raising concerns about potential carcinogenic effects of PFAS exposure. [] Further research is crucial to understand the long-term ecological and health impacts of FC10diol and similar PFAS compounds.
Q6: What is known about the developmental toxicity of FC10diol?
A6: Research on Xenopus laevis embryos revealed that FC10diol exhibits significant developmental toxicity. [] Exposures to concentrations as low as 1.25 mg/L caused 100% malformation in surviving embryos, with developmental stage being the most sensitive endpoint. [] This highlights the potential risks posed by FC10diol to developing organisms, emphasizing the need for further investigation into its environmental fate and potential mitigation strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2'-(3-Carboxy-acryloylamino)-biphenyl-2-ylcarbamoyl]-acrylic acid](/img/structure/B1223773.png)
![3-[2-(4-Aminoanilino)-4-thiazolyl]-1-benzopyran-2-one](/img/structure/B1223774.png)

![N-[[2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-nitrobenzamide](/img/structure/B1223778.png)
![N-[4-[(8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]phenyl]acetamide](/img/structure/B1223782.png)



![N-[2-[(2-methylphenyl)methylthio]ethyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B1223788.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1-(2,3,4-trimethoxyphenyl)methanamine](/img/structure/B1223789.png)
![4-[benzenesulfonyl(methyl)amino]-N-[2-[(4-chlorophenyl)methylthio]ethyl]benzamide](/img/structure/B1223790.png)

![3-[5-(2,5-Dimethyl-1-phenyl-3-pyrrolyl)-1,3,4-oxadiazol-2-yl]-1-benzopyran-2-one](/img/structure/B1223795.png)
![3-(1H-indol-3-yl)propanoic acid [2-[tert-butyl-(phenylmethyl)amino]-2-oxoethyl] ester](/img/structure/B1223796.png)